Butyl Stearate

説明

特性

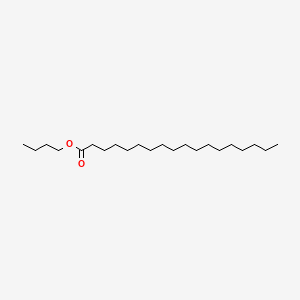

IUPAC Name |

butyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBTUVJTXULMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027013 | |

| Record name | Butyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour | |

| Record name | Octadecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

343 °C, 343.00 °C. @ 25.00 mm Hg | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

320 °F (160 °C) (CLOSED CUP) | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.854 @ 25 °C/4 °C, 0.855-0.875 | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

11.4 (AIR= 1) | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C | |

| Record name | n-Butyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C | |

CAS No. |

123-95-5, 68154-28-9 | |

| Record name | Butyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C18, Bu esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068154289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C18, Bu esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y0AI5605C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27 °C, 27.5 °C | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physical and chemical properties of butyl stearate for research applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of butyl stearate, alongside detailed experimental protocols relevant to its synthesis, purification, analysis, and application in research, with a particular focus on drug development.

Core Physical and Chemical Properties

This compound, the butyl ester of stearic acid, is a versatile fatty acid ester with a range of applications stemming from its characteristic properties. It is a colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1] Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film, making it a valuable component in various formulations.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | Butyl octadecanoate | [4] |

| Synonyms | n-Butyl stearate, Stearic acid butyl ester | [4] |

| CAS Number | 123-95-5 | |

| Molecular Formula | C₂₂H₄₄O₂ | |

| Molecular Weight | 340.58 g/mol | |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | |

| Odor | Faintly fatty odor | |

| Melting Point | 17-27 °C | |

| Boiling Point | 343 °C | |

| Density | ~0.86 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and chloroform. | |

| Flash Point | ~160 °C (closed cup) | |

| Saponification Value | 160 - 175 mg KOH/g | |

| Acid Value | ≤ 1.0 mg KOH/g |

Research Applications in Drug Development and Beyond

This compound's unique combination of properties makes it a valuable excipient in the pharmaceutical industry and a useful compound in various other research fields.

-

Topical Formulations: As an emollient, this compound is used in medicinal creams and ointments to soften and soothe the skin. Its non-greasy and hydrophobic nature helps to form a protective barrier on the skin, retaining moisture.

-

Transdermal Drug Delivery: this compound can function as a plasticizer in transdermal patches. Plasticizers are added to polymer matrices to increase their flexibility, prevent cracking, and modulate drug release. Fatty acid esters like this compound are commonly used for this purpose.

-

Controlled Release Formulations: Research has indicated that this compound can be used to prolong the release of drugs from microspheres, suggesting its utility in developing controlled-release drug delivery systems.

-

Lubricant in Manufacturing: In the production of tablets and capsules, lubricants are essential to prevent the sticking of powders to manufacturing equipment. This compound can serve as a lubricant in such processes.

-

Other Industrial and Research Applications: It is also used as a lubricant in metalworking, a plasticizer for various polymers, and a solvent for dyes. In analytical chemistry, it can be used as an analytical standard.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for its application in a topical formulation.

Synthesis of this compound

This compound is typically synthesized through the Fischer esterification of stearic acid with n-butanol. Both chemical and enzymatic methods can be employed.

This protocol describes a common method for synthesizing this compound using a strong acid catalyst.

Materials:

-

Stearic Acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add stearic acid and n-butanol (a molar excess of n-butanol, e.g., 2-3 equivalents, is recommended to drive the reaction to completion).

-

Add a suitable solvent like toluene to facilitate azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield crude this compound.

This method offers a greener alternative to acid catalysis, proceeding under milder conditions.

Materials:

-

Stearic Acid

-

n-Butanol

-

Immobilized Lipase (e.g., Novozym 435)

-

Heptane (or other suitable organic solvent)

Equipment:

-

Shaking incubator or temperature-controlled stirred reactor

-

Vacuum filtration apparatus

Procedure:

-

In a temperature-controlled reactor, dissolve stearic acid in heptane.

-

Add n-butanol to the mixture (a 1:2 molar ratio of acid to alcohol is a good starting point).

-

Add the immobilized lipase (e.g., 1% by weight of the substrates).

-

Incubate the reaction at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 250 rpm) for 24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing the acid value via titration.

-

Once the reaction reaches equilibrium (high conversion), stop the agitation.

-

Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from synthesis can be purified to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

0.05 M Sodium Hydroxide (NaOH) solution or 2% Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Ethanol or other suitable solvent for crystallization

Equipment:

-

Separatory funnel

-

Beakers

-

Vacuum filtration apparatus

-

Apparatus for fractional freezing or crystallization

Procedure:

-

Wash the crude this compound with a 0.05 M NaOH solution or 2% NaHCO₃ solution in a separatory funnel to remove any residual acidic impurities.

-

Follow with several washes with deionized water until the aqueous layer is neutral.

-

For further purification, one of the following methods can be used:

-

Fractional Freezing: Cool the washed ester until it begins to solidify. The first crystals to form will be richer in this compound. Separate the solid from the remaining liquid. This process can be repeated for higher purity.

-

Crystallization: Dissolve the crude ester in a minimal amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Analysis by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of this compound.

Materials:

-

Purified this compound

-

High-purity solvent (e.g., hexane or isopropanol)

-

Internal standard (optional, e.g., a different fatty acid ester with a distinct retention time)

Equipment:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary GC column suitable for fatty acid ester analysis (e.g., a polar column like DB-FFAP or a mid-polar column like DB-5)

-

Autosampler or manual syringe

-

Data acquisition and processing software

Suggested GC-FID Parameters:

-

Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min)

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 10 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.

-

Instrument Setup: Set up the GC-FID with the parameters listed above.

-

Injection: Inject the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard).

-

Purity is typically calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

-

Quantification can be performed more accurately using an internal or external standard calibration curve.

-

Application in a Topical Formulation: Emollient Cream

This protocol provides a basic framework for preparing an oil-in-water emollient cream using this compound and evaluating its properties.

Materials:

-

Oil Phase:

-

This compound (e.g., 5-15% w/w)

-

Cetyl Alcohol (thickener, e.g., 5% w/w)

-

Emulsifier (e.g., Sorbitan Monostearate, 3% w/w)

-

-

Aqueous Phase:

-

Purified Water (q.s. to 100%)

-

Glycerin (humectant, e.g., 5% w/w)

-

Emulsifier (e.g., Polysorbate 80, 2% w/w)

-

-

Preservative: (e.g., Phenoxyethanol, 0.5% w/w)

-

Active Pharmaceutical Ingredient (API): (optional, concentration depends on the drug)

Equipment:

-

Two beakers

-

Water bath or hot plate

-

Homogenizer or high-shear mixer

-

pH meter

-

Viscometer

Procedure:

-

Phase Preparation:

-

In one beaker, combine the oil phase ingredients (this compound, cetyl alcohol, sorbitan monostearate) and heat to 70-75 °C with stirring until all components are melted and uniform.

-

In a separate beaker, combine the aqueous phase ingredients (water, glycerin, polysorbate 80) and heat to 70-75 °C with stirring.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

-

Continue homogenization for 5-10 minutes to form a stable emulsion.

-

-

Cooling and Final Additions:

-

Cool the emulsion slowly with gentle stirring.

-

When the temperature is below 40 °C, add the preservative and the API (if applicable).

-

Continue stirring until the cream is uniform and has cooled to room temperature.

-

-

Evaluation:

-

Physical Appearance: Visually inspect the cream for color, homogeneity, and texture.

-

pH: Measure the pH of the cream.

-

Viscosity: Determine the viscosity using a viscometer.

-

Spreadability: Assess the spreadability of the cream.

-

Stability: Conduct stability studies at different temperatures to check for phase separation or changes in physical properties over time.

-

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment, including gloves and safety glasses, should be worn. Handle in a well-ventilated area.

Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols are provided as a starting point and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. EP2298277A1 - Transdermal patch formulation - Google Patents [patents.google.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Butyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl stearate in a range of common organic solvents. This compound, the butyl ester of stearic acid, is a non-toxic, biodegradable, and colorless to pale yellow oily liquid. It finds extensive application in the pharmaceutical, cosmetic, and food industries as an emollient, plasticizer, and lubricant.[1][2] A thorough understanding of its solubility is critical for formulation development, manufacturing processes, and quality control.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Butyl octadecanoate | [3][4] |

| CAS Number | 123-95-5 | [3] |

| Molecular Formula | C22H44O2 | |

| Molecular Weight | 340.58 g/mol | |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | |

| Melting Point | 17-22 °C | |

| Boiling Point | 220 °C @ 25 mmHg | |

| Density | 0.861 g/mL at 20 °C |

Solubility of this compound

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses a long, nonpolar hydrocarbon tail (from stearic acid) and a more polar ester head. This amphiphilic nature dictates its solubility profile.

Qualitative and Quantitative Solubility Data

Table 2 summarizes the solubility of this compound in various solvents.

| Solvent | Solvent Type | Solubility | Notes | Reference |

| Water | Highly Polar Protic | Insoluble | 1.7 mg/mL at 25 °C; 0.29% w/w at 25 °C | |

| Ethanol | Polar Protic | Soluble / Miscible | Miscible | |

| Acetone | Polar Aprotic | Very Soluble / Miscible | Miscible | |

| Chloroform | Moderately Polar | Soluble | ||

| Diethyl Ether | Nonpolar | Soluble | ||

| Hexane | Nonpolar | Soluble | ||

| Toluene | Nonpolar (Aromatic) | Soluble | Soluble in aromatic hydrocarbons | |

| Mineral Oil | Nonpolar | Soluble | ||

| Vegetable Oils | Nonpolar | Soluble |

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available equipment. Two common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.

-

Mass Determination: The container with the this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and often more rapid method for determining solubility. This method requires the creation of a calibration curve to relate absorbance to concentration.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Separation and Dilution: After separation of the undissolved solute, a clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the solvent is calculated by taking into account the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature.

Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The long hydrocarbon chain of this compound makes it predominantly nonpolar. Consequently, it exhibits higher solubility in nonpolar and moderately polar solvents that can effectively solvate the nonpolar alkyl chain. Its solubility decreases significantly in highly polar solvents like water, where the strong intermolecular forces of the solvent cannot be overcome to accommodate the large nonpolar solute molecule.

Caption: Relationship between solvent polarity and this compound solubility.

Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. While specific data on the temperature dependence of this compound solubility in various organic solvents is not widely published, it is generally expected to follow this trend. Increased thermal energy helps to overcome the intermolecular forces in both the solute and the solvent, facilitating the dissolution process.

Conclusion

This compound is a versatile excipient with a solubility profile that makes it compatible with a wide range of nonpolar and moderately polar organic solvents. This technical guide has provided a summary of its known solubility characteristics and detailed experimental protocols for its determination. For researchers and formulation scientists, a clear understanding of these properties is essential for the successful development of pharmaceutical and other formulated products containing this compound. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the field.

References

In-Depth Technical Guide: Thermal Decomposition of Butyl Stearate Under a Nitrogen Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of butyl stearate when subjected to analysis in an inert nitrogen atmosphere. This compound, an ester of butanol and stearic acid, finds applications in various fields, including as a plasticizer, emollient, and a phase change material (PCM) for thermal energy storage. Understanding its thermal stability is paramount for its safe and effective use, particularly in applications involving elevated temperatures. This document outlines the key decomposition parameters, details the experimental methodology for their determination, and presents a logical workflow for the analysis.

Quantitative Thermal Decomposition Data

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA under a nitrogen atmosphere reveals its decomposition profile in the absence of oxidative effects. The key parameters from such an analysis are summarized below.

| Parameter | Value (°C) | Notes |

| Decomposition Onset Temperature | 238 °C | Temperature at which significant mass loss begins for fresh this compound.[1] |

| Decomposition Onset Temperature (after 1000 thermal cycles) | 240 °C | Demonstrates the thermal stability of this compound after repeated heating and cooling cycles.[1] |

The minor difference in the decomposition temperature before and after extensive thermal cycling suggests that this compound possesses good thermal stability for applications within its intended temperature range.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following section details the typical experimental procedure for determining the thermal decomposition temperature of this compound under a nitrogen atmosphere.

1. Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

-

Sample Pans: Inert sample pans, typically made of aluminum or platinum.

-

This compound Sample: High-purity this compound.

-

Inert Gas: High-purity nitrogen gas.

-

Microbalance: For accurate weighing of the sample.

2. Sample Preparation:

-

Ensure the this compound sample is homogeneous.

-

Accurately weigh approximately 10 mg of the this compound sample directly into a clean, tared TGA sample pan.[1]

3. TGA Instrument Setup and Measurement:

-

Place the sample pan securely in the TGA instrument's furnace.

-

Purge the furnace with high-purity nitrogen at a consistent flow rate to ensure an inert atmosphere and prevent oxidation.

-

Set the initial temperature to 35 °C.[1]

-

Set the heating rate to a constant 10 °C/min.

-

Set the final temperature to 330 °C, which is sufficiently above the decomposition temperature to ensure the complete thermal event is observed.

-

Initiate the TGA experiment and record the mass of the sample as a function of temperature.

4. Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature.

-

Determine the onset temperature of decomposition. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.

-

The peak of the DTG curve indicates the temperature at which the maximum rate of mass loss occurs.

Mandatory Visualization

The logical workflow for conducting the thermogravimetric analysis of this compound is illustrated in the following diagram.

References

butyl stearate CAS number and molecular weight

An In-depth Technical Guide to Butyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound (CAS No: 123-95-5), a versatile fatty acid ester. It covers its chemical and physical properties, synthesis protocols, analytical methodologies, and key applications, with a focus on data relevant to research and development.

Core Chemical and Physical Data

This compound is the ester formed from the condensation of stearic acid and n-butanol. Its properties make it a valuable excipient and specialty chemical in various high-technology sectors.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 123-95-5 |

| Molecular Formula | C₂₂H₄₄O₂ |

| Molecular Weight | 340.58 g/mol |

| IUPAC Name | butyl octadecanoate |

| Synonyms | n-Butyl stearate, Stearic acid butyl ester |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | [1][2] |

| Odor | Faintly fatty odor | [3] |

| Melting Point | 17-22 °C | [4] |

| Boiling Point | 343 °C | [3] |

| Flash Point | 160 °C (Closed Cup) | |

| Density | 0.861 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone | |

| Refractive Index | n20/D 1.443 (lit.) |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of stearic acid with n-butanol, typically in the presence of an acid catalyst. This reaction is a reversible process where water is removed to drive the equilibrium towards the product.

Logical Workflow for this compound Synthesis

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials:

-

Stearic Acid (100 g)

-

n-Butanol (65 kg)

-

Concentrated Sulfuric Acid (0.1 kg)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Reaction kettle/three-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser.

Procedure:

-

Reaction Setup: To the reaction kettle, add stearic acid, n-butanol, and concentrated sulfuric acid.

-

Esterification: Heat the mixture to boiling while stirring continuously. The reaction temperature should be maintained to ensure a steady reflux. Water produced during the reaction will be collected in the oil-water separator of the Dean-Stark apparatus.

-

Reaction Monitoring: Continue the reaction until no more water is generated and collected, which indicates the completion of the esterification.

-

Cooling and Neutralization: Stop heating and allow the mixture to cool to room temperature. Transfer the crude product to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing with deionized water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.

-

Purification: Remove the excess n-butanol and purify the this compound by vacuum distillation to yield the final product. The highest yield (99%) has been reported at 65 °C with a stearic acid to 1-butanol molar ratio of 1:15 and sulfuric acid as the catalyst.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying potential impurities such as unreacted starting materials.

Materials & Equipment:

-

This compound sample

-

Hexane (GC grade)

-

Internal standard (e.g., methyl heptadecanoate)

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample in hexane at a concentration of approximately 1 mg/mL. Add a known concentration of the internal standard.

-

GC-MS Instrument Setup:

-

Injector: Set to 200°C in splitless mode.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 90°C, hold for 1 minute; ramp to 150°C at 12°C/min, hold for 1 minute; ramp to 210°C at 2°C/min, hold for 3 minutes.

-

MS Interface Temperature: 210°C.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition and Analysis: Acquire the data over the appropriate mass range (e.g., m/z 50-400). Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of this compound to that of the internal standard and any identified impurities.

Applications in Research and Development

This compound's unique properties make it a valuable component in various specialized applications:

-

Cosmetics and Personal Care: It functions as an emollient, skin-conditioning agent, and plasticizer in formulations like creams, lotions, and nail varnishes. Its low viscosity and non-greasy feel are highly desirable in topical products.

-

Pharmaceuticals: Used as an emollient in medicinal creams and ointments due to its skin-friendly properties.

-

Industrial Applications: It serves as a lubricant in metalworking, a plasticizer for polymers like PVC, and a solvent for dyes.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep containers tightly closed.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

An In-depth Technical Guide on the Natural Sources and Extraction of Butyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and extraction methodologies pertaining to butyl stearate. It delves into the primary synthetic routes from naturally derived precursors, detailed experimental protocols, and quantitative data to support research and development in the pharmaceutical and related industries.

Natural Sources of this compound: A Precursor-Centric Approach

While this compound has been identified in trace amounts in some natural products like fresh apples, boiled mutton, and certain microorganisms such as Chlamydomonas reinhardtii and Mangifera indica, these are not viable sources for commercial extraction.[1][2] The industrial production of this compound relies on the synthesis from naturally derived precursors, primarily stearic acid and butanol.

Stearic Acid: A saturated fatty acid, is abundantly found in animal and vegetable fats.[3] Common sources include:

-

Animal Fats: Tallow, lard.

-

Vegetable Oils: Cocoa butter, shea butter, palm oil, and cottonseed oil.

Butanol: While it can be produced synthetically, bio-butanol derived from the fermentation of biomass is a key renewable source.

Extraction and Synthesis of this compound

The primary methods for producing this compound are through the chemical or enzymatic esterification of stearic acid with butanol, or via transesterification of triglycerides.

This is the most common method for synthesizing this compound.[4][5] The reaction involves the condensation of stearic acid and butanol, typically in the presence of a catalyst to achieve high yields.

2.1.1. Acid-Catalyzed Esterification

The Fischer-Speier esterification is a widely used method employing an acid catalyst.

-

Reaction: Stearic Acid + Butanol ⇌ this compound + Water

-

Catalysts: Concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid are commonly used.

-

Process: The reactants are heated, often under reflux, and the water produced is continuously removed to drive the equilibrium towards the product side.

2.1.2. Enzymatic Esterification

Enzymatic synthesis offers a more sustainable and milder alternative to chemical catalysis.

-

Enzymes: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are effective biocatalysts for this reaction.

-

Advantages: This method avoids harsh reaction conditions and the formation of by-products associated with acid catalysts.

This compound can also be produced by the transesterification of triglycerides (fats and oils) with butanol. This process involves reacting the triglyceride with an excess of butanol in the presence of a catalyst.

-

Reaction: Triglyceride (containing stearoyl groups) + 3 Butanol ⇌ Glycerol + 3 Fatty Acid Butyl Esters (including this compound)

-

Catalysts: Alkaline catalysts (e.g., potassium hydroxide, sodium hydroxide) or acidic catalysts can be used. Enzymatic transesterification is also a viable route.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for this compound.

| Parameter | Acid-Catalyzed Esterification (Sulfuric Acid) | Enzymatic Esterification (Novozym 435) |

| Reactants | Stearic Acid, Butanol | Stearic Acid, n-Butanol |

| Catalyst | Concentrated Sulfuric Acid | Novozym 435 (lipase) |

| Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:3 | 1:2 |

| Temperature | 95-105°C (Reflux) | 60°C |

| Reaction Time | >8 hours | 24 hours |

| Yield | High (Specific yield not detailed in snippets) | 92% |

| Reference |

Experimental Protocols

This protocol is based on the method described in Chinese patent CN101914015A.

-

Charging the Reactor: In a reactor equipped with a heating unit, stirrer, thermometer, water circulation condenser, and an oil-water separator, charge 100 kg of stearic acid, 65 kg of butanol, and 0.1 kg of concentrated sulfuric acid.

-

Reaction: While stirring, heat the mixture to its boiling point to initiate the esterification reaction. Maintain a boiling reflux state.

-

Water Removal: Continuously separate the water generated during the reaction using the oil-water separator.

-

Completion: The reaction is considered complete when no more water is generated. Stop the heating.

-

Washing: Add 50 kg of water to the reaction mixture, stir, and then allow the layers to separate. Remove the aqueous layer.

-

Solvent Removal: Distill the crude product to remove excess butanol.

-

Refining: Add a refining agent (e.g., a mixture of diatomite, magnesium hydroxide, activated carbon, magnesium sulfate, and potassium carbonate) to the crude this compound. Stir for 1 hour and then filter to obtain the purified this compound.

This protocol is based on the research article by Pereira et al. (2018).

-

Reaction Setup: In a suitable reaction vessel, combine stearic acid and n-butanol in a 1:2 molar ratio.

-

Catalyst Addition: Add 1% (by weight of substrates) of Novozym 435 enzyme.

-

Incubation: Incubate the reaction mixture at 60°C for 24 hours with agitation at 250 rpm.

-

Monitoring: Monitor the reaction progress by analyzing samples periodically (e.g., by gas chromatography).

-

Product Recovery: After the reaction, the enzyme can be recovered by filtration for reuse. The product mixture can be purified by distillation or other chromatographic techniques to isolate the this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes for obtaining this compound.

Caption: Sourcing of Reactants for this compound Synthesis.

Caption: Workflow for Acid-Catalyzed Esterification of this compound.

Caption: Workflow for Enzymatic Synthesis of this compound.

References

Spectroscopic Profile of Butyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure butyl stearate, a fatty acid ester commonly used as an emollient, lubricant, and plasticizer in various industries, including pharmaceuticals and cosmetics.[1][2] This document is intended to serve as a reference for researchers and scientists involved in the analysis and characterization of this compound.

Chemical Structure and Properties

This compound (IUPAC name: butyl octadecanoate) is the ester formed from the condensation of stearic acid and n-butanol.[1] It is a colorless to pale yellow liquid at room temperature with a mild, waxy odor.[1] Its long aliphatic chain renders it hydrophobic, with low solubility in water but high solubility in nonpolar organic solvents like ethanol, ether, and chloroform.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections present the characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.28 | t | 2H | -CH₂ -COO- |

| ~1.62 | m | 4H | -O-CH₂-CH₂ -CH₂-CH₃ and -CH₂-CH₂ -COO- |

| ~1.25 | s (broad) | ~28H | -(CH₂ )₁₄- |

| ~0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~0.88 | t | 3H | -CH₃ -(CH₂)₁₄- |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data is referenced from typical ester spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O |

| ~64.1 | -O-C H₂- |

| ~34.4 | -C H₂-COO- |

| ~31.9 | -(C H₂)n- |

| ~30.7 | -O-CH₂-C H₂- |

| ~29.7 | -(C H₂)n- |

| ~29.5 | -(C H₂)n- |

| ~29.3 | -(C H₂)n- |

| ~29.1 | -(C H₂)n- |

| ~25.0 | -CH₂-C H₂-COO- |

| ~22.7 | -C H₂-CH₃ (stearate chain) |

| ~19.2 | -O-CH₂-CH₂-C H₂- |

| ~14.1 | -C H₃ (stearate chain) |

| ~13.7 | -C H₃ (butyl chain) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data is referenced from typical ester spectra and publicly available databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the strong absorption bands of the ester group.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2855 | Strong | C-H stretch (symmetric, CH₂) |

| ~1739 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1173 | Strong | C-O stretch (ester) |

Note: The wavenumbers are approximate and can vary depending on the sampling method.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the preparation of this compound is the Fischer esterification of stearic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.

Procedure:

-

Stearic acid, n-butanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

-

The mixture is heated to reflux. Water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards the product.

-

The reaction is monitored until no more water is collected.

-

After cooling, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with water.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the excess butanol is removed by distillation.

-

The crude this compound can be further purified by vacuum distillation.

NMR Sample Preparation

Procedure:

-

Dissolve 5-25 mg of pure this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm).

-

Cap the NMR tube and carefully label it.

FTIR Sample Preparation (Neat Liquid)

Procedure:

-

Place a small drop of pure this compound onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top of the first, and gently press to form a thin, uniform film of the liquid between the plates.

-

Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample to confirm its identity as pure this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

understanding the melting and freezing behavior of butyl stearate

An In-Depth Technical Guide to the Melting and Freezing Behavior of Butyl Stearate

Introduction

This compound (also known as butyl octadecanoate) is a fatty acid ester synthesized from the reaction of stearic acid and butanol.[1][2] It is a colorless to pale yellow, oily liquid or waxy solid that is recognized for its low viscosity, high stability, and hydrophobic properties.[1][2] These characteristics make it a valuable component in a wide range of applications, including as an emollient in cosmetics, a plasticizer in nail varnishes, a lubricant, and a flavoring agent.[3]

In recent years, this compound has garnered significant attention as a promising organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (i.e., melting and freezing). The thermal properties of this compound, particularly its phase change temperature of around 20°C, make it highly suitable for maintaining thermal comfort in buildings and for cooling applications. This guide provides a detailed examination of the melting and freezing characteristics of this compound, summarizing key thermal data, outlining experimental protocols, and visualizing the analytical workflow.

Physical and Thermal Properties

The melting and freezing points of this compound are critical parameters for its application as a PCM. However, the reported values in the literature show some variation, which can be attributed to the purity of the sample and the experimental method used for determination. A summary of its key physical and thermal properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C22H44O2 | |

| Molecular Weight | 340.6 g/mol | |

| Appearance | Colorless to pale yellow liquid or waxy solid | |

| Melting Point | 17-22°C | |

| 17-21°C | ||

| 27°C | ||

| 18-23°C | ||

| ~19°C (solidification point) | ||

| Freezing Point | 17°C | |

| Boiling Point | 343°C | |

| Density | 0.854 g/cm³ @ 25°C | |

| 0.861 g/mL @ 20°C | ||

| Solubility | Insoluble in water; soluble in ethanol; very soluble in acetone. |

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermophysical properties of PCMs like this compound. This method precisely measures the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting and freezing temperatures, as well as the latent heat of fusion (melting) and crystallization (freezing).

Studies utilizing DSC have provided detailed insights into the suitability of this compound for thermal energy storage. The results consistently show a distinct and significant energy exchange during its phase transition.

| Thermal Property | Value | Source(s) |

| Peak Melting Temperature | 18.64°C | |

| Latent Heat of Melting | 120.59 J/g | |

| Peak Freezing Temperature | 13.28°C | |

| Latent Heat of Freezing | 120.70 J/g |

The high latent heat values confirm that this compound can store and release substantial amounts of thermal energy during its phase change, making it an effective material for passive climate control in buildings and other thermal management systems.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following protocol describes a typical DSC analysis for characterizing the thermal properties of this compound, based on methodologies reported in the literature.

-

Instrument Calibration : Before analysis, the DSC instrument (e.g., Perkin Elmer TGA 4000) is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation : A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions :

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to create a stable and non-reactive atmosphere.

-

-

Thermal Program :

-

The sample is subjected to a controlled heating and cooling cycle.

-

Heating Scan : The temperature is increased at a constant rate (e.g., 10°C/min) from a starting temperature below the expected melting point (e.g., 5°C) to a temperature above it (e.g., 35°C). This scan records the endothermic melting peak.

-

Cooling Scan : The sample is then cooled at the same constant rate back to the starting temperature. This scan records the exothermic freezing (crystallization) peak.

-

-

Data Analysis : The resulting DSC curve plots heat flow against temperature. The peak temperatures of the endothermic and exothermic events correspond to the melting and freezing points, respectively. The area under each peak is integrated to calculate the latent heat of melting and freezing.

-

Repeatability : The experiment is typically repeated multiple times (e.g., three runs) to ensure the repeatability and accuracy of the results.

Thermal Stability and Cycling Behavior

For a PCM to be viable in real-world applications, it must exhibit high thermal stability, meaning its thermophysical properties should remain consistent over a large number of melting and freezing cycles. This compound has been subjected to accelerated thermal cycling tests to evaluate its long-term performance.

One study subjected this compound to 1000 repeated heating and cooling cycles. The results demonstrated excellent thermal stability, with minimal degradation of its thermal properties. The changes in melting point, freezing point, and latent heats after 1000 cycles were found to be very small and within acceptable ranges. This indicates that this compound is a reliable PCM for long-term thermal energy storage applications.

| Property | After 0 Cycles | After 1000 Cycles | % Change |

| Melting Temperature | 18.64°C | 18.21°C | -2.3% |

| Freezing Temperature | 13.28°C | 13.88°C | +4.5% |

| Latent Heat of Melting | 120.59 J/g | 119.17 J/g | -1.18% |

| Latent Heat of Freezing | 120.70 J/g | 119.04 J/g | -1.37% |

Data sourced from Chinnasamy & Appukuttan (2020).

Experimental Protocol: Accelerated Thermal Cycling Test

The following protocol is based on the methodology used to assess the long-term stability of this compound.

-

Sample Preparation : A bulk sample of this compound (e.g., 20 g) is placed in a sealed glass container.

-

Automated Cycling : The container is placed in an automated thermal cycler, which subjects the sample to repeated heating and cooling cycles across its phase change temperature range.

-

Periodic Sampling : At set intervals (e.g., after every 200 cycles), a small aliquot of the sample (e.g., 2 g) is extracted from the container for analysis.

-

DSC Analysis : The extracted sample is analyzed using the Differential Scanning Calorimetry (DSC) protocol described previously to determine its melting point, freezing point, and latent heats.

-

Chemical and Thermal Stability Analysis : In addition to DSC, techniques like Thermogravimetric Analysis (TGA) can be performed on the initial and final samples (e.g., after 1000 cycles) to assess thermal decomposition temperatures and confirm that no significant degradation has occurred. TGA results showed that the decomposition temperature of this compound only changed by 2°C (from 238°C to 240°C) after 1000 cycles, confirming its high thermal stability.

-

Data Comparison : The thermal properties measured at each interval are compared to the initial values (0 cycles) to quantify any changes and evaluate the material's long-term reliability.

Conclusion

This compound exhibits highly favorable characteristics for use as a phase change material in thermal energy storage systems. Its melting and freezing behavior, centered around a comfortable ambient temperature, combined with a high latent heat storage capacity, makes it an effective medium for passive temperature regulation. Crucially, detailed experimental analysis through DSC and accelerated thermal cycling has confirmed its excellent thermal stability, with minimal degradation in performance over extensive use. This reliability, along with its status as a bio-based material, positions this compound as a sustainable and promising candidate for advancing energy efficiency in buildings and other cooling applications.

References

health and safety considerations for butyl stearate in a laboratory setting

An In-depth Technical Guide to the Health and Safety Considerations of Butyl Stearate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. The following sections detail the hazards, safe handling protocols, emergency procedures, and disposal of this chemical, with quantitative data summarized for clarity and key procedures visualized.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is a Class IIIB combustible liquid, meaning it requires considerable preheating before ignition can occur.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

NFPA 704 Ratings:

-

Health: 2 (Materials that, under emergency conditions, can cause temporary incapacitation or residual injury)

-

Flammability: 1 (Materials that must be preheated before ignition can occur)

-

Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in a laboratory setting.

| Property | Value | Source(s) |

| Physical State | Liquid or solid depending on temperature | |

| Appearance | Clear, colorless to pale yellow oily liquid or waxy solid | |

| Odor | Odorless or faintly fatty odor | |

| Molecular Formula | C22H44O2 | |

| Molecular Weight | 340.57 - 340.6 g/mol | |

| Melting Point | 17 - 22 °C (62.6 - 71.6 °F) | |

| Boiling Point | 343 °C (649.4 °F) | |

| Flash Point | 160 °C (320 °F) | |

| Autoignition Temperature | 355 °C (671 °F) | |

| Density | Approximately 0.861 g/cm³ at 20°C | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and chloroform. |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. A properly operating chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated. Local exhaust ventilation may be necessary for some operations.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.

-

Clothing: Wear appropriate protective clothing, such as a laboratory coat, to prevent skin exposure. For larger quantities or where splashing is possible, impervious clothing may be necessary.

-

-

Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required in some situations.

The following diagram illustrates the workflow for selecting appropriate PPE.

Handling and Storage

Safe Handling Protocols

-

Avoid contact with skin and eyes.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Protect containers from physical damage.

First Aid Measures

In case of exposure, follow these first aid protocols.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | |